2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide
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Overview
Description
2-(3-Acetyl-7-ethyl-1H-indol-1-yl)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Ethylation: The acetylated indole is ethylated using ethyl iodide and a strong base like sodium hydride.
Formation of the Benzodioxepin Ring: The benzodioxepin ring is synthesized separately through a series of reactions involving the formation of a dioxepin intermediate.
Coupling Reaction: The final step involves coupling the acetylated and ethylated indole with the benzodioxepin intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the acetyl and ethyl groups, potentially leading to the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, especially at the benzodioxepin ring, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole core.
Reduction: Alcohols or alkanes derived from the acetyl and ethyl groups.
Substitution: Halogenated or nitrated derivatives of the benzodioxepin ring.
Scientific Research Applications
2-(3-Acetyl-7-ethyl-1H-indol-1-yl)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(3-Acetyl-1H-indol-1-yl)acetamide: Lacks the ethyl and benzodioxepin groups, making it less complex.
2-(1H-indol-1-yl)acetamide: Lacks both the acetyl and ethyl groups, resulting in different biological activities.
N-(1H-indol-3-ylmethyl)acetamide: Similar indole core but different substituents, leading to variations in chemical reactivity and biological properties.
Uniqueness
2-(3-Acetyl-7-ethyl-1H-indol-1-yl)-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is unique due to its combination of an acetylated and ethylated indole core with a benzodioxepin ring. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler indole derivatives.
Properties
Molecular Formula |
C24H26N2O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-(3-acetyl-7-ethylindol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide |
InChI |
InChI=1S/C24H26N2O4/c1-3-18-6-4-7-19-20(16(2)27)14-26(24(18)19)15-23(28)25-13-17-8-9-21-22(12-17)30-11-5-10-29-21/h4,6-9,12,14H,3,5,10-11,13,15H2,1-2H3,(H,25,28) |
InChI Key |
GWGNKDZEYWBVOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCC3=CC4=C(C=C3)OCCCO4)C(=O)C |
Origin of Product |
United States |
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